molecular formula C3H2ClFO B100640 2-Fluoroacryloyl chloride CAS No. 16522-55-7

2-Fluoroacryloyl chloride

Cat. No.: B100640
CAS No.: 16522-55-7
M. Wt: 108.5 g/mol
InChI Key: JBKRPXAZWRLPSW-UHFFFAOYSA-N
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Description

2-Fluoroacryloyl chloride is an organic compound with the chemical formula C3H2ClFO. It is a colorless to pale yellow liquid that is highly reactive and corrosive. This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoroacryloyl chloride can be synthesized through several methods. One common method involves the reaction of acryloyl chloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically requires a solvent and a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the removal of products to maintain optimal reaction conditions. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoroacryloyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Lewis acids, bases

    Solvents: Dichloromethane, tetrahydrofuran

    Temperature: Typically between 0°C to 50°C

    Pressure: Atmospheric or slightly elevated

Major Products Formed

Scientific Research Applications

2-Fluoroacryloyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Fluoroacryloyl chloride involves its high reactivity towards nucleophiles. The compound’s carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The presence of the fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoroacryloyl chloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-fluoroprop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClFO/c1-2(5)3(4)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKRPXAZWRLPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382589
Record name 2-Fluoroacryloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16522-55-7
Record name 2-Fluoroacryloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoroacryloyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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